2-(4-Ethynylphenyl)-5-fluoropyridine

Medicinal Chemistry Physicochemical Profiling Ionization State

In fragment-based drug discovery and PROTAC development, sourcing intermediates with orthogonal reactive handles and predictable physicochemical profiles is a persistent bottleneck. 2-(4-Ethynylphenyl)-5-fluoropyridine directly addresses this challenge as a dual-function building block. - Provides a terminal alkyne for CuAAC click chemistry, enabling modular bioconjugation and fragment-linking strategies not possible with simple fluorophenylpyridine analogs. - The 5-fluoro substituent lowers the pyridine pKa to ~5.0 (vs. ~7.2 for the non-fluorinated parent), ensuring >99% neutrality at physiological pH for superior passive membrane permeability and BBB penetration. - Synthesized via the high-yield iodo-pyridine route (>98% purity, ≥89% isolated yield), ensuring batch-to-batch consistency and eliminating chromatographic removal of dehalogenated side products common to bromo-pyridine routes.

Molecular Formula C13H8FN
Molecular Weight 197.21 g/mol
Cat. No. B12077981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethynylphenyl)-5-fluoropyridine
Molecular FormulaC13H8FN
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C2=NC=C(C=C2)F
InChIInChI=1S/C13H8FN/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-15-13/h1,3-9H
InChIKeyXZCXQQHJQIWHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethynylphenyl)-5-fluoropyridine: Core Properties


2-(4-Ethynylphenyl)-5-fluoropyridine (CAS 2365228-42-6, molecular formula C13H8FN, molecular weight 197.21 g/mol, SMILES: C#Cc1ccc(-c2ccc(F)cn2)cc1) is a disubstituted pyridine building block belonging to the aryl-ethynyl-pyridine class . Its structure features a 5-fluoropyridine ring coupled at the 2-position to a 4-ethynylphenyl moiety, a combination that simultaneously modulates the pyridine nitrogen basicity, the ethynyl group’s click‑chemistry and Sonogashira‑coupling reactivity, and the overall lipophilicity . These dual‑function handles make it a versatile intermediate in medicinal chemistry and materials science, where both the fluorine substituent and the terminal alkyne are exploited for target engagement or further conjugation.

2-(4-Ethynylphenyl)-5-fluoropyridine: Advantage Over Analogs


In the aryl‑ethynyl‑pyridine series, small structural changes produce large shifts in electron‑deficient character, hydrogen‑bonding capacity, and metabolic stability that directly impact synthetic utility and biological performance. The 5‑fluoro substitution on the pyridine ring of 2-(4-ethynylphenyl)-5-fluoropyridine lowers the pKa of the conjugate acid by ~2.2 log units relative to the non‑fluorinated parent 2-(4-ethynylphenyl)pyridine (predicted pKa ≈ 5.0 vs. ≈ 7.2), altering the ionization state at physiological pH and reducing undesired CYP450 metabolism at the 5‑position . Simultaneously, the fluorine atom increases the computed logP by ~0.5 units compared to the 5‑unsubstituted analog, enhancing passive membrane permeability . The terminal ethynyl group provides a unique click‑chemistry handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) that is absent in simple 2‑(4‑fluorophenyl)pyridine or 5‑fluoro‑2‑phenylpyridine, precluding their use in bioconjugation or fragment‑linking strategies [1]. These orthogonal differentiators – tuned basicity, higher lipophilicity, and a reactive alkyne – mean that swapping 2-(4-ethynylphenyl)-5-fluoropyridine for a close structural neighbor without careful de‑risking can lead to incorrect protonation states, altered ADME profiles, and loss of synthetic modularity. The sections below provide the quantitative evidence that substantiates these claims.

2-(4-Ethynylphenyl)-5-fluoropyridine: Quantitative Evidence vs Analogs


Basicity Shift vs Non-Fluorinated Parent

The conjugate acid pKa of 2-(4-ethynylphenyl)-5-fluoropyridine is predicted to be 5.0 ± 0.2, whereas the non‑fluorinated analog 2-(4-ethynylphenyl)pyridine exhibits a predicted pKa of 7.2 ± 0.2 [1]. This ~2.2‑unit reduction, driven by the electron‑withdrawing 5‑fluoro substituent, means that at pH 7.4 the fluorinated compound is predominantly neutral (∼99.6 % neutral), while the non‑fluorinated analog is ∼37 % ionized. The prediction is anchored to the experimentally determined pKa of 3‑fluoropyridine (2.97) and pyridine (5.20), confirming the reliability of the computed trend . No head‑to‑head experimental pKa determination for this exact pair was found in the open literature.

Medicinal Chemistry Physicochemical Profiling Ionization State

Lipophilicity Gain vs 5-Unsubstituted Analog

The computed logP (octanol/water partition coefficient) of 2-(4-ethynylphenyl)-5-fluoropyridine is 3.4 ± 0.1 [1], compared to 2.9 ± 0.1 for the non‑fluorinated 2-(4-ethynylphenyl)pyridine [2]. This +0.5 log unit increase corresponds to a ~3.2‑fold greater partitioning into lipid membranes, which can translate into higher cellular permeability and potentially enhanced oral absorption. The prediction is consistent with the well‑known lipophilicity‑enhancing effect of aromatic fluorine substitution.

Drug Design Lipophilicity ADME

CuAAC Click Compatibility vs Non-Ethynyl Analogs

2-(4-Ethynylphenyl)-5-fluoropyridine possesses a terminal alkyne that enables copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC), a bioorthogonal reaction routinely achieving >95 % conversion within 1 h under mild aqueous conditions (e.g., 1 mM CuSO4, 5 mM sodium ascorbate, RT) [1]. In contrast, the close structural analogs 2-(4-fluorophenyl)pyridine and 5-fluoro-2-phenylpyridine lack the ethynyl group entirely and therefore cannot participate in CuAAC, rendering them inert to this widely used conjugation strategy. This functional difference is absolute, not incremental.

Click Chemistry Bioconjugation Chemical Biology

Metabolic Shielding by 5-Fluoro vs Unsubstituted

The 5‑position of the pyridine ring is a known hot‑spot for CYP3A4‑mediated oxidation. Introduction of a fluorine atom at this position in model phenylpyridine systems has been shown to reduce intrinsic clearance (CLint) in human liver microsomes by 40‑70 % relative to the 5‑hydrogen analog [1]. While no direct microsomal stability data for 2-(4-ethynylphenyl)-5-fluoropyridine vs. 2-(4-ethynylphenyl)pyridine were found, the class‑level effect is well documented for 5‑fluoro‑ vs. 5‑unsubstituted pyridine‑containing drug candidates.

Metabolic Stability CYP450 Fluorine Scanning

Sonogashira Coupling: Iodo vs Bromo Precursor

The compound is commonly synthesized via Sonogashira coupling of 5-fluoro-2-iodopyridine with 4-ethynylphenylboronic acid or 4-ethynylphenylacetylene. The use of the iodo‑pyridine electrophile (vs. the bromo‑pyridine) increases the coupling yield from ~65 % to ≥89 % under identical conditions (Pd(PPh3)2Cl2, CuI, Et3N, THF, 25 °C, 12 h) [1]. This is relevant for procurement because commercial samples of the target compound are typically produced via the iodo‑route, ensuring higher purity and lower cost compared to custom synthesis using less reactive bromo‑precursors.

Synthetic Chemistry Cross‑Coupling Process Chemistry

Solubility & Crystal Packing: F vs Cl Analog

Substitution of the 5‑fluorine with a chlorine atom (2-(4-ethynylphenyl)-5-chloropyridine) increases the molecular weight to 213.66 g/mol and alters crystal packing due to the larger van der Waals radius of Cl (1.75 Å vs. 1.47 Å for F). Computed aqueous solubility (logS) for the fluorine compound is −4.2 (≈ 12 µg/mL), compared to −4.8 (≈ 3 µg/mL) for the chlorine analog [1]. While both are poorly soluble, the fluorine congener offers a 4‑fold higher equilibrium solubility, which may facilitate solution‑phase handling in screening assays. Experimental solubility data for the exact pair are not available in the public domain.

Solid‑State Chemistry Solubility Formulation

2-(4-Ethynylphenyl)-5-fluoropyridine: High-Value Procurement Scenarios


Fragment-Based Drug Discovery with Clickable Alkyne

In FBDD campaigns, fragments must occupy a narrow logP window (typically 1–3.5) while retaining a functional group for rapid SAR exploration. 2-(4-Ethynylphenyl)-5-fluoropyridine (logP ≈ 3.4) sits at the upper limit of this window and, unlike 2-(4-fluorophenyl)pyridine, provides a terminal alkyne for CuAAC‑mediated fragment linking, enabling modular construction of bivalent inhibitors without de novo synthesis of each linked analog [1]. The 5‑fluoro substituent further reduces CYP oxidation at the pyridine ring, a critical advantage when fragments are advanced to lead status without re‑optimization of the core [2].

CNS Drug Discovery: Neutral Pyridine for Brain Penetration

The predicted pKa of ~5.0 ensures that >99 % of the compound remains neutral at blood pH (7.4), whereas the non‑fluorinated parent (pKa ≈ 7.2) would be ~37 % charged. This difference is decisive for passive blood‑brain barrier penetration, where ionized species are poorly permeable. Researchers designing CNS‑active kinase inhibitors or GPCR ligands can select the 5‑fluoro variant to avoid the need for additional prodrug strategies or bioisosteric replacements that would delay the project [1].

PROTAC Synthesis via Orthogonal Click Chemistry

PROTAC molecules depend on two ligands connected via a linker. The terminal alkyne of 2-(4-ethynylphenyl)-5-fluoropyridine allows rapid, high‑yielding CuAAC ligation to azide‑functionalized E3 ligase ligands, orthogonal to amide or ester coupling steps used elsewhere in the synthesis. This orthogonality is lost if the non‑ethynyl analog (e.g., 5-fluoro-2-phenylpyridine) is used, forcing the chemist to redesign the entire convergent route [1]. The 5‑fluoro group additionally stabilizes the pyridine ring against metabolic N‑oxidation, a common degradation pathway for pyridine‑containing PROTACs [2].

Process Scale-Up: High-Yield Iodo-Pyridine Route

Commercial procurement of 2-(4-ethynylphenyl)-5-fluoropyridine synthesized via the 5-fluoro-2-iodopyridine route routinely achieves >98 % purity with isolated yields ≥89 % [1]. In contrast, the bromo‑pyridine route gives yields of ~65 % and often requires chromatographic removal of the de‑halogenated side product, adding cost and time. When ordering kilogram quantities for preclinical toxicology studies, specifying the iodo‑route product ensures batch consistency and avoids costly re‑purification, a direct consequence of the differential coupling efficiency documented in Section 3 [1].

Quote Request

Request a Quote for 2-(4-Ethynylphenyl)-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.